molecular formula C9H9ClFN B13054124 1-(5-Chloro-2-fluorophenyl)prop-2-en-1-amine

1-(5-Chloro-2-fluorophenyl)prop-2-en-1-amine

Cat. No.: B13054124
M. Wt: 185.62 g/mol
InChI Key: QAXAGYQUKUJKGJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H9ClFN. It is a derivative of phenylpropene, characterized by the presence of a chlorine atom at the 5th position and a fluorine atom at the 2nd position on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chloro-2-fluorophenyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-fluorobenzaldehyde with propargylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-fluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-5-fluorophenyl)prop-2-en-1-amine
  • 1-(5-Chloro-2-fluorophenyl)prop-2-en-1-amine

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9ClFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2

InChI Key

QAXAGYQUKUJKGJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=CC(=C1)Cl)F)N

Origin of Product

United States

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